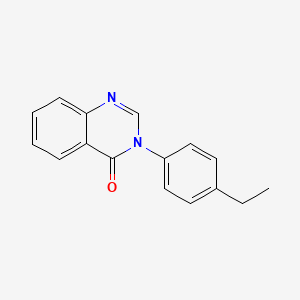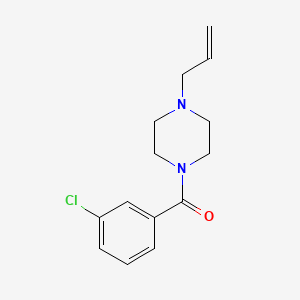
3-(4-ethylphenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylphenyl)-4(3H)-quinazolinone, also known as EEQ, is a heterocyclic organic compound that belongs to the quinazolinone family. EEQ is a potent inhibitor of several protein kinases, including cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. EEQ has attracted significant attention in the scientific community due to its potential application in cancer treatment and other diseases.
Wirkmechanismus
3-(4-ethylphenyl)-4(3H)-quinazolinone exerts its anticancer activity by inhibiting CDK4, which is a key regulator of the cell cycle. CDK4 is involved in the transition from the G1 phase to the S phase of the cell cycle, which is a critical step for cell proliferation. By inhibiting CDK4, this compound prevents cancer cells from dividing and proliferating, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). This compound has also been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-ethylphenyl)-4(3H)-quinazolinone has several advantages for lab experiments, including its potency, specificity, and ease of synthesis. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. This compound also has some toxicity concerns, which need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
3-(4-ethylphenyl)-4(3H)-quinazolinone has significant potential for further research and development in cancer treatment and other diseases. Some possible future directions for this compound research include:
1. Development of more potent and selective CDK4 inhibitors based on the this compound scaffold.
2. Evaluation of the efficacy of this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy.
3. Investigation of the molecular mechanisms underlying the anticancer activity of this compound, including its effects on gene expression and signaling pathways.
4. Development of more effective drug delivery systems for this compound, such as nanoparticles or liposomes, to improve its bioavailability and efficacy.
5. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies to assess its potential for clinical use.
Conclusion:
This compound is a promising compound with significant potential for cancer treatment and other diseases. Its inhibition of CDK4 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for drug development. Further research is needed to fully understand the molecular mechanisms underlying its anticancer activity and to evaluate its safety and efficacy in preclinical and clinical studies.
Synthesemethoden
The synthesis of 3-(4-ethylphenyl)-4(3H)-quinazolinone involves several steps, including the reaction between 4-ethylbenzoyl chloride and o-phenylenediamine in the presence of a base, followed by cyclization using a Lewis acid catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
3-(4-ethylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential application in cancer treatment. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-12-7-9-13(10-8-12)18-11-17-15-6-4-3-5-14(15)16(18)19/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNAEQODLNVUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5329490.png)
![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5329514.png)
![2-[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]nicotinic acid](/img/structure/B5329515.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5329523.png)
![1-[(1-phenylcyclopentyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5329530.png)

![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5329545.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine](/img/structure/B5329547.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5329548.png)
![N-ethyl-N-(2-hydroxyethyl)-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5329555.png)
![2-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5329556.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5329562.png)